N-(4-bromo-3-methylphenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide
Descripción
BenchChem offers high-quality N-(4-bromo-3-methylphenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-bromo-3-methylphenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
(E)-N-(4-bromo-3-methylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO4/c1-12-11-14(7-8-15(12)20)21-17(22)10-6-13-5-9-16(23-2)19(25-4)18(13)24-3/h5-11H,1-4H3,(H,21,22)/b10-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWCQUTVGQMKKEZ-UXBLZVDNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C=CC2=C(C(=C(C=C2)OC)OC)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)NC(=O)/C=C/C2=C(C(=C(C=C2)OC)OC)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(4-bromo-3-methylphenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, including detailed findings from various studies, data tables summarizing key results, and insights into its mechanisms of action.
Chemical Structure
The chemical structure of N-(4-bromo-3-methylphenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide can be represented as follows:
This structure includes a brominated phenyl group and a methoxy-substituted phenyl group, which are critical for its biological activity.
In Vitro Studies
Several studies have evaluated the anticancer properties of this compound against various cancer cell lines. For instance, a study reported that derivatives similar to N-(4-bromo-3-methylphenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide exhibited significant antiproliferative activity. The compound showed IC50 values indicating its effectiveness in inhibiting cell growth across different cancer types.
The above table summarizes the cytotoxic effects observed in vitro. Notably, the compound demonstrated a higher potency against lung and colon cancer cell lines compared to cervical cancer cells.
The mechanism through which N-(4-bromo-3-methylphenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide exerts its anticancer effects involves the inhibition of tubulin polymerization. This action disrupts mitotic spindle formation during cell division, leading to apoptosis in rapidly dividing cancer cells. In particular, it was noted that the compound inhibited colchicine binding to tubulin more effectively than some known anticancer agents .
In Vivo Studies
In vivo studies further corroborate the potential of this compound as an anticancer agent. Animal models treated with N-(4-bromo-3-methylphenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide showed reduced tumor growth compared to control groups. These findings suggest that the compound not only inhibits tumor cell proliferation but may also affect tumor microenvironment interactions.
Antioxidant Properties
In addition to its anticancer effects, preliminary studies indicate that N-(4-bromo-3-methylphenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide possesses antioxidant properties. This is significant as oxidative stress is a contributing factor in cancer progression. The compound's ability to scavenge free radicals could provide an additional mechanism by which it exerts protective effects on normal cells during anticancer treatment .
Cytotoxicity in Normal Cells
The selectivity of N-(4-bromo-3-methylphenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide for cancer cells over normal cells is crucial for its therapeutic potential. Studies have shown that while it exhibits potent activity against cancer cell lines (e.g., Jurkat lymphoblastic cell line), it has a significantly higher IC50 value (>10 µM) in quiescent peripheral blood lymphocytes (PBL), indicating lower toxicity towards normal cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
